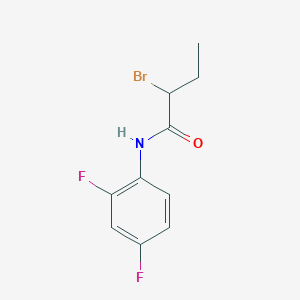

2-bromo-N-(2,4-difluorophenyl)butanamide

CAS No.: 924969-60-8

Cat. No.: VC4382474

Molecular Formula: C10H10BrF2NO

Molecular Weight: 278.097

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 924969-60-8 |

|---|---|

| Molecular Formula | C10H10BrF2NO |

| Molecular Weight | 278.097 |

| IUPAC Name | 2-bromo-N-(2,4-difluorophenyl)butanamide |

| Standard InChI | InChI=1S/C10H10BrF2NO/c1-2-7(11)10(15)14-9-4-3-6(12)5-8(9)13/h3-5,7H,2H2,1H3,(H,14,15) |

| Standard InChI Key | OYEWBAMEKGGKIU-UHFFFAOYSA-N |

| SMILES | CCC(C(=O)NC1=C(C=C(C=C1)F)F)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a four-carbon butanamide chain with a bromine atom at the second carbon and a 2,4-difluorophenyl group attached to the amide nitrogen (Fig. 1). The SMILES notation for this molecule is CCC(Br)C(=O)NC₁=C(C=C(C=C₁)F)F, reflecting its branched alkyl chain and aromatic fluorination pattern .

Table 1: Key Physicochemical Properties of 2-Bromo-N-(2,4-Difluorophenyl)Butanamide

The logP value of 2.90 indicates moderate lipophilicity, suggesting reasonable membrane permeability in biological systems . The low vapor pressure further implies limited volatility under standard conditions, making it suitable for laboratory handling without specialized containment .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-bromo-N-(2,4-difluorophenyl)butanamide likely involves a two-step process:

-

Bromination of butanamide: Introducing bromine at the β-position of butanamide using reagents like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS).

-

Amide coupling: Reacting 2-bromobutanoyl chloride with 2,4-difluoroaniline in the presence of a base (e.g., triethylamine) to form the final product .

Table 2: Comparative Analysis of Halogenated Butanamides

| Compound | Molecular Formula | Boiling Point (°C) | LogP |

|---|---|---|---|

| 2-Bromo-N-(2,4-difluorophenyl)butanamide | C₁₀H₁₀BrF₂NO | 343.1±42.0 | 2.90 |

| 2-Bromo-N-(4-fluorophenyl)acetamide | C₈H₇BrFNO | 349.5±27.0 | 1.65 |

| 2-Bromo-N-(3-(diethylamino)propyl)butanamide | C₁₁H₂₃BrN₂O | N/A | 2.008 |

The higher boiling point of 2-bromo-N-(4-fluorophenyl)acetamide (349.5°C) compared to the target compound (343.1°C) reflects differences in molecular symmetry and fluorine substitution .

Industrial Production and Quality Control

Industrial-scale synthesis requires stringent purity controls. The compound is typically stored sealed in dry conditions at 2–8°C to prevent hydrolysis of the amide bond . Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry ensure batch consistency, with commercial suppliers offering purities ≥97% .

Applications and Research Significance

Material Science

The compound’s thermal stability (decomposition temperature >300°C) and halogen content make it a candidate for flame-retardant polymers . Brominated compounds often act as synergists with antimony trioxide in polypropylene and epoxy resins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume